molecular formula C6H16N2 B6285690 (3-amino-2,2-dimethylpropyl)(methyl)amine CAS No. 92238-44-3

(3-amino-2,2-dimethylpropyl)(methyl)amine

Cat. No.: B6285690
CAS No.: 92238-44-3
M. Wt: 116.2
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Description

Historical Trajectory and Context of Amine Chemistry Development

The study of amines, organic derivatives of ammonia (B1221849), has been a cornerstone of organic chemistry for over a century. wikipedia.org Early research in the 19th and 20th centuries focused on the fundamental synthesis and reactivity of simple amines. nih.gov Methodologies such as the Hofmann degradation and the Curtius rearrangement were pivotal in the early synthesis of primary amines. ijrpr.com The development of industrial processes, for instance, the reaction of alcohols with ammonia, enabled the large-scale production of various alkyl amines. wikipedia.org

The mid-20th century witnessed a significant leap in the understanding of reaction mechanisms and the development of more sophisticated synthetic tools. nih.govacs.org The advent of spectroscopic techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry revolutionized the characterization of amines and their reaction products. nih.gov This era also saw the rise of transition-metal-catalyzed reactions, which offered unprecedented efficiency and selectivity in the formation of carbon-nitrogen bonds. ijrpr.com These advancements paved the way for the synthesis of increasingly complex and functionally diverse amine-containing molecules, including those with intricate branching and multiple amino groups.

Significance of Branched Alkyl Amines and Diamines in Contemporary Organic and Materials Science Research

Branched alkyl amines and diamines are of paramount importance in modern chemical research due to their unique steric and electronic properties, which translate into a wide array of applications. The branching in the alkyl chain can significantly influence the reactivity and selectivity of the amine, often providing steric hindrance that can be exploited in catalysis and polymer science. researchgate.netnih.govresearchgate.net

In organic synthesis, sterically hindered amines are valuable as non-nucleophilic bases and as ligands for metal catalysts. nih.govresearchgate.net Their bulky nature can direct the outcome of a reaction towards a specific stereoisomer, a critical aspect in the synthesis of pharmaceuticals and other bioactive molecules. nih.gov

In materials science, diamines are fundamental building blocks for a variety of polymers, most notably polyamides (like nylon) and polyurethanes. acs.orgnih.gov The structure of the diamine monomer, including the presence and nature of branching, directly impacts the properties of the resulting polymer, such as its thermal stability, mechanical strength, and solubility. acs.org Branched diamines can disrupt polymer chain packing, leading to materials with lower crystallinity and modified physical properties. They are also utilized as curing agents for epoxy resins and in the development of functional materials like ion-exchange membranes. chemicalbook.com

Current Research Landscape and Knowledge Gaps for (3-amino-2,2-dimethylpropyl)(methyl)amine (B1342339)

A thorough review of the current scientific literature reveals a significant knowledge gap concerning the specific compound this compound. While the broader classes of branched alkyl amines and diamines are extensively studied, dedicated research focusing on this particular molecule is notably absent.

The IUPAC name for this compound is a subject of some ambiguity in chemical databases. It is often associated with the synonym N',N',2,2-tetramethylpropane-1,3-diamine and the CAS number 31892-15-6. However, it is also closely related to N,N,2,2-tetramethyl-1,3-propanediamine (CAS 53369-71-4). This lack of clarity in nomenclature can hinder targeted literature searches.

The following table summarizes the basic information available for a closely related compound, which may serve as a proxy in the absence of specific data for the target molecule.

PropertyValue
IUPAC Name N,N,2,2-tetramethyl-1,3-propanediamine
CAS Number 53369-71-4
Molecular Formula C7H18N2
Molecular Weight 130.23 g/mol
Boiling Point 155-158 °C
Density 0.818 g/mL at 25 °C
Refractive Index n20/D 1.4355

Data sourced from commercial supplier catalogs for N,N,2,2-tetramethyl-1,3-propanediamine. sigmaaldrich.com

Defining the Academic Research Scope and Objectives Pertaining to this compound

Given the current dearth of information, the primary academic research objective would be the unambiguous synthesis and comprehensive characterization of this compound. This would involve:

Definitive Synthesis: Developing and documenting a reliable synthetic route to produce the compound with high purity. This could potentially involve the reductive amination of a suitable keto-amine precursor or the alkylation of a related diamine.

Structural Elucidation: Thorough characterization using modern spectroscopic methods, including ¹H NMR, ¹³C NMR, IR spectroscopy, and high-resolution mass spectrometry, to confirm its molecular structure unequivocally.

Physicochemical Properties: Detailed measurement of its physical and chemical properties, such as boiling point, melting point (if applicable), pKa values of the amino groups, and solubility in various solvents.

Once a foundational understanding of the molecule is established, further research could explore its potential applications, including:

Catalysis: Investigating its efficacy as a ligand in transition-metal catalysis or as an organocatalyst, particularly in reactions where its steric bulk could influence selectivity.

Polymer Chemistry: Employing it as a monomer in the synthesis of novel polyamides or polyurethanes to study the impact of its specific branched structure on the resulting polymer properties.

Coordination Chemistry: Examining its ability to form complexes with various metal ions and characterizing the properties of these coordination compounds.

The initial research would be crucial in filling the existing knowledge void and paving the way for future investigations into the unique chemical space that this compound occupies.

Properties

CAS No.

92238-44-3

Molecular Formula

C6H16N2

Molecular Weight

116.2

Purity

95

Origin of Product

United States

Advanced Synthetic Methodologies for 3 Amino 2,2 Dimethylpropyl Methyl Amine and Its Precursors

Strategic Retrosynthetic Analysis of the Compound

A retrosynthetic analysis of (3-amino-2,2-dimethylpropyl)(methyl)amine (B1342339) reveals several potential synthetic disconnections. The target molecule contains two amine functionalities, a primary amine and a secondary methylamine (B109427), attached to a 2,2-dimethylpropane core. The key challenge lies in the selective introduction of these two different amino groups.

One logical disconnection is at the C-N bonds, suggesting precursors such as a dihalo-derivative of neopentane (B1206597) and the corresponding amines (ammonia and methylamine). Another approach involves the sequential functionalization of a suitable starting material, such as 3-amino-2,2-dimethylpropan-1-ol or 3-hydroxy-2,2-dimethylpropanal. A further retrosynthetic pathway could start from 2,2-dimethyl-1,3-propanedialdehyde, which can be converted to the target diamine through a series of amination and reduction steps.

These retrosynthetic strategies highlight the importance of readily available starting materials and the need for chemoselective reactions to achieve the desired product with high purity and yield.

Detailed Synthetic Routes and Mechanistic Pathways for the Amine Synthesis

The synthesis of this compound can be achieved through several established and emerging chemical transformations. These routes often involve multi-step sequences that require careful control of reaction conditions to ensure selectivity and efficiency.

A common method for forming C-N bonds is through the nucleophilic substitution of alkyl halides with amines. libretexts.orglibretexts.org In the context of synthesizing this compound, a dihalo-neopentane derivative, such as 1,3-dibromo-2,2-dimethylpropane, could serve as the electrophile.

The reaction would proceed via a sequential SN2 mechanism. The first step involves the reaction with ammonia (B1221849) to form the primary amine. However, a significant challenge with this approach is the potential for over-alkylation, where the newly formed primary amine can act as a nucleophile and react with another molecule of the alkyl halide, leading to the formation of secondary and tertiary amines as byproducts. libretexts.orgchemguide.co.uk To circumvent this, a large excess of ammonia is typically used to favor the formation of the primary amine.

Following the formation of the primary amine, a second nucleophilic substitution with methylamine would be required to introduce the methylamino group. This step also presents challenges in controlling selectivity, as the primary amine can compete with methylamine in reacting with any remaining dihaloalkane. A more controlled approach would involve the protection of the primary amine before the second substitution, followed by deprotection.

An alternative strategy is the Gabriel synthesis, which provides a more controlled method for preparing primary amines by avoiding over-alkylation. youtube.com This involves the use of potassium phthalimide (B116566) as the nucleophile. libretexts.org The phthalimide anion attacks the alkyl halide, and the resulting N-alkylphthalimide is then hydrolyzed or hydrazinolyzed to release the primary amine. libretexts.org This method could be adapted for the synthesis of the target diamine by using a dihaloalkane and performing the reaction sequentially with phthalimide and then methylamine, with appropriate protection and deprotection steps.

Reductive amination is a powerful and versatile method for the synthesis of amines from carbonyl compounds (aldehydes and ketones). wikipedia.orglibretexts.org This two-step process involves the initial formation of an imine or enamine intermediate, which is then reduced to the corresponding amine. youtube.comlibretexts.org This method is highly effective for creating primary, secondary, and tertiary amines. libretexts.orglibretexts.org

For the synthesis of this compound, a suitable carbonyl precursor would be 3-amino-2,2-dimethylpropanal. The synthesis could proceed in a stepwise manner. First, the aldehyde would be reacted with ammonia in the presence of a reducing agent to form the primary diamine, 1,3-diamino-2,2-dimethylpropane. A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being particularly effective due to their selectivity for reducing the iminium ion in the presence of the carbonyl group. masterorganicchemistry.comorganic-chemistry.org

Subsequently, the primary diamine could undergo a second reductive amination with formaldehyde (B43269) in the presence of a suitable reducing agent to introduce the methyl group onto one of the amino functionalities. Careful control of stoichiometry would be crucial to achieve mono-methylation.

A patent describes a two-step process for producing aliphatic diamines from dialdehydes. google.com The dialdehyde (B1249045) is first reacted with a monoamine to form a diazomethyne, which is then hydrogenated in the presence of ammonia to yield the diamine. google.com This approach could potentially be adapted for the synthesis of the target compound.

Another synthetic route involves the ammonolysis of an ester or the reduction of an amide. A patented method describes the preparation of 3-amino-2,2-dimethylpropionamide starting from hydroxypivalic acid. google.com The process involves esterification, protection of the hydroxyl group, and subsequent ammonolysis to yield the amide. google.com This amide can then be reduced to the corresponding diamine.

The reduction of amides to amines is a common transformation, typically achieved using powerful reducing agents like lithium aluminum hydride (LiAlH4). libretexts.org In this case, the reduction of 3-amino-2,2-dimethylpropionamide would yield 1,3-diamino-2,2-dimethylpropane.

A patent also details the production of 1,3-diamino-2,2-dimethylpropane via the pressure ammonolysis of neopentyl glycol in the presence of a nickel catalyst. google.com This process involves the direct conversion of the diol to the diamine. The resulting diamine could then be selectively methylated to afford the target compound.

Recent advancements in synthetic methodology offer alternative pathways for the selective formation of alkylamines. One such approach is the use of N-aminopyridinium salts as ammonia surrogates, which allows for the selective synthesis of secondary amines via a self-limiting alkylation process. nih.govchemrxiv.org This method could potentially be adapted for the selective methylation of a primary diamine precursor.

Another emerging area is the use of biocatalysis. nih.gov Microbial factories, such as Escherichia coli and Corynebacterium glutamicum, have been engineered for the biosynthesis of various diamines. nih.govnih.gov While not yet specific for this compound, these bio-based approaches represent a sustainable alternative to traditional chemical synthesis. nih.gov

Furthermore, visible-light-mediated processes are gaining traction. For instance, a method for carbonyl alkylative amination has been developed for the synthesis of tertiary alkylamines. researchgate.net This one-step process involves the addition of alkyl radicals to in situ generated iminium ions. researchgate.net Such innovative methods could potentially be tailored for the synthesis of complex diamines like the target compound.

Optimization of Reaction Parameters and Process Engineering

The successful synthesis of this compound on a larger scale requires careful optimization of reaction parameters and process engineering. Key factors to consider include the choice of solvent, catalyst, temperature, pressure, and reaction time.

For nucleophilic substitution reactions, the solvent polarity can significantly influence the reaction rate. The choice of base and its concentration are also critical to control the extent of side reactions like elimination.

In reductive amination, the pH of the reaction medium is crucial for the formation of the imine intermediate. youtube.com The selection of the reducing agent and its stoichiometry must be carefully controlled to ensure complete reduction without affecting other functional groups. For industrial-scale production, continuous flow processes can offer advantages in terms of safety, efficiency, and scalability over traditional batch processes.

A patent for the production of diamines from dialdehydes highlights the importance of a two-stage process to suppress polymerization and other side reactions, leading to yields exceeding 95%. google.com Similarly, a process for preparing 1,3-diamino-2,2-dimethylpropane from hydroxypivalaldehyde involves a two-step temperature profile to optimize the reaction. google.com

The table below summarizes key parameters for different synthetic routes.

Synthetic Route Key Precursors Key Reagents/Catalysts Typical Reaction Conditions Key Optimization Parameters
Nucleophilic Substitution 1,3-Dihalo-2,2-dimethylpropane, Ammonia, MethylaminePhase-transfer catalystVaries depending on substrate and nucleophileSolvent polarity, temperature, stoichiometry of reactants, nature of leaving group
Reductive Amination 3-Amino-2,2-dimethylpropanal, Ammonia, FormaldehydeNaBH3CN, NaBH(OAc)3, H2/CatalystMildly acidic or neutral pHpH, choice and amount of reducing agent, temperature, pressure (for catalytic hydrogenation)
Ammonolysis/Amide Reduction 3-Hydroxy-2,2-dimethylpropionic acid derivative, 3-Amino-2,2-dimethylpropionamideAmmonia, LiAlH4, Ni catalystHigh pressure and temperature for ammonolysisCatalyst activity and selectivity, temperature and pressure control, solvent choice

Investigation of Catalyst Systems and Their Catalytic Activity

The catalytic reductive amination of carbonyl compounds and the hydrogenation of nitriles are cornerstone reactions in the synthesis of diamines. The choice of catalyst is paramount, directly influencing yield, selectivity, and reaction conditions. For the synthesis of related diamines, various catalyst systems have been investigated.

Nickel-based catalysts are prominent in the synthesis of diamine precursors. For instance, the production of 1,3-diamino-2,2-dimethylpropane from neopentyl glycol can be achieved using a nickel catalyst on a carrier, which also contains chromium. This process operates at high temperatures (240-260°C) and pressures (around 300 atmospheres), achieving yields of approximately 71.1%. sigmaaldrich.com Another approach involves the hydrogenation of hydroxypivalaldehyde in the presence of a nickel catalyst. researchgate.net In the synthesis of N,N-dimethyl-1,3-propanediamine, a continuous process utilizing a Raney-Ni catalyst for the hydrogenation of dimethylaminopropionitrile has been developed, reporting yields of over 98%. researchgate.netgoogle.com A specialized catalyst, ZL-311-R, has also been used for this hydrogenation, achieving high conversion and selectivity (>99.5%). ccsassociation.orgsepa.org.uk

Homogeneous catalysts, such as those based on nickel-triphos complexes, have shown high activity and selectivity in the reductive amination of various aldehydes and ketones with ammonia, providing a versatile route to primary amines. nih.gov For more specialized applications, rhodium and palladium catalysts are also employed. For example, a Rh/C catalyst has been used for mild oxime hydrogenation to produce cyclopentane-1,3-diamine, a bio-based diamine. rsc.org Palladium catalysts, often in conjunction with specific ligands like Xantphos, are effective in C-N coupling reactions. researchgate.net

The catalytic activity varies significantly with the metal, support, and ligands used. The table below summarizes the performance of different catalyst systems in the synthesis of related diamines.

Catalyst SystemPrecursor(s)ProductTemperature (°C)Pressure (atm)Yield/ConversionSelectivity
Nickel on Cr carrierNeopentyl glycol, Ammonia1,3-diamino-2,2-dimethylpropane240-260~30071.1% Yield-
Raney-NiDimethylaminopropionitrileN,N-dimethyl-1,3-propanediamine-30-100>98% Yield>99%
ZL-311-RDimethylaminopropionitrileN,N-dimethyl-1,3-propanediamine7060>99.5% Conversion>99.5%
Ni(BF₄)₂·6H₂O-triphosVeratraldehyde, AmmoniaVeratrylamine10040 (H₂), 5 (NH₃)96% Yield-
Rh/CCyclopentane-1,3-dioximeCyclopentane-1,3-diamine----

Influence of Solvent Systems on Reaction Efficiency and Selectivity

Traditional syntheses often employ organic solvents like ethanol, methanol, or tetrahydrofuran. scranton.edumdpi.com However, there is a growing trend towards the use of more sustainable "green" solvents. Water is an attractive solvent due to its low cost, non-flammability, and minimal environmental impact. researchgate.net For instance, a metal-free C-H amination method has been developed that leverages the hydrophobic effect of water to facilitate the reaction. researchgate.net The use of aqueous ammonia in reductive aminations with nickel catalysts has also been reported, offering a greener alternative. researchgate.net

The polarity of the solvent plays a crucial role. For example, alkylations with nitrogen nucleophiles are generally favored in high-polarity solvents. whiterose.ac.uk In some cases, solvent-free conditions can be achieved, particularly with microwave-assisted synthesis, which can lead to higher efficiency and reduced waste. researchgate.net The development of bio-based solvents, such as limonene, p-cymene, and certain bio-amides, offers another avenue for creating more sustainable synthetic processes. whiterose.ac.ukcore.ac.uk The selection of a solvent system is often a trade-off between reaction performance, cost, and environmental impact.

Solvent SystemReaction TypeEffect on Efficiency/SelectivityReference
WaterMetal-free C-H aminationEnhances reaction rates and selectivity through hydrophobic effects. researchgate.net
Aqueous AmmoniaReductive aminationEnables the use of a green and readily available nitrogen source. researchgate.net
High-Polarity SolventsHeteroatom alkylationGenerally favors reactions with nitrogen nucleophiles. whiterose.ac.uk
Solvent-free (Microwave)Homocoupling of alkynesIncreases reaction efficiency and minimizes waste. researchgate.net
Bio-based solventsVariousCan serve as sustainable replacements for petroleum-derived solvents. whiterose.ac.ukcore.ac.uk

Temperature, Pressure, and Stoichiometric Optimization for Industrial Relevance

For the industrial production of this compound and its precursors, optimizing reaction parameters such as temperature, pressure, and stoichiometry is crucial for maximizing yield, minimizing costs, and ensuring process safety.

Temperature: Reaction temperatures for diamine synthesis can vary widely. For example, the synthesis of N,N-dimethyl-1,3-propanediamine via Michael addition of dimethylamine (B145610) to acrylonitrile (B1666552) is conducted at a relatively low temperature of 30°C, while the subsequent hydrogenation step is performed at 70°C. ccsassociation.orgsepa.org.uk In contrast, the amination of neopentyl glycol requires much higher temperatures, in the range of 240-260°C. sigmaaldrich.com Optimization studies aim to find the lowest possible temperature that maintains a high reaction rate to conserve energy.

Pressure: High pressure is often necessary for hydrogenation reactions to ensure a sufficient concentration of hydrogen gas in the reaction mixture. The hydrogenation of dimethylaminopropionitrile is carried out at pressures ranging from 3 to 10 MPa (approximately 30 to 100 atmospheres). researchgate.netgoogle.com The synthesis from neopentyl glycol requires even higher pressures, around 300 atmospheres. sigmaaldrich.com The optimization of pressure involves balancing the cost of high-pressure equipment with the benefits of increased reaction rates and yields.

Stoichiometry: The molar ratio of reactants is another key parameter. In the synthesis of N,N-dimethyl-1,3-propanediamine, a 1:1 molar ratio of dimethylamine to acrylonitrile is optimal for the initial addition reaction. ccsassociation.orgsepa.org.uk For the amination of neopentyl glycol, a significant excess of ammonia is used, with a hydroxyl group to ammonia ratio of 1:6 to 1:20 being optimal. sigmaaldrich.com Stoichiometric optimization is critical for maximizing the conversion of the limiting reagent and minimizing waste.

Application of Green Chemistry Principles in Synthetic Route Design

The principles of green chemistry are increasingly being applied to the synthesis of chemicals to reduce their environmental impact. This involves designing processes that are more efficient, use less hazardous materials, and generate less waste.

Atom Economy and Waste Minimization in this compound Production

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. libretexts.org Reactions with high atom economy, such as addition reactions, are preferred as they generate minimal waste. libretexts.org

A plausible synthetic route to this compound could involve the reductive amination of 3-amino-2,2-dimethylpropanal with methylamine. A hypothetical atom economy calculation for this reaction is presented below:

Reactants:

3-amino-2,2-dimethylpropanal (C₅H₁₁NO, Molar Mass: 101.15 g/mol )

Methylamine (CH₅N, Molar Mass: 31.06 g/mol )

Hydrogen (H₂, Molar Mass: 2.02 g/mol )

Product:

this compound (C₇H₁₈N₂, Molar Mass: 130.23 g/mol )

Byproduct:

Water (H₂O, Molar Mass: 18.02 g/mol )

Reaction: C₅H₁₁NO + CH₅N + H₂ → C₇H₁₈N₂ + H₂O

Atom Economy Calculation:

Mass of desired product = 130.23 g/mol

Total mass of reactants = 101.15 + 31.06 + 2.02 = 134.23 g/mol

Percent Atom Economy = (Mass of desired product / Total mass of reactants) x 100

Percent Atom Economy = (130.23 / 134.23) x 100 ≈ 97.0%

This calculation demonstrates a high atom economy, with water being the only byproduct. Waste minimization also involves reducing the use of auxiliary substances like solvents and separation agents, and recycling catalysts. researchgate.net

Development of Sustainable Reagent and Solvent Systems

The development of sustainable synthetic routes for diamines includes the use of renewable feedstocks and environmentally benign reagents and solvents.

Renewable Feedstocks: There is growing interest in producing diamines from bio-based resources to reduce reliance on fossil fuels. rsc.orgresearchgate.net For example, cyclopentane-1,3-diamine has been synthesized from hemicellulosic feedstock. rsc.org Bio-based starting materials like amino acids are also being explored for the production of various diamines. researchgate.net

Sustainable Solvents: As mentioned previously, water is an ideal green solvent. researchgate.net Bio-based solvents are also gaining traction as sustainable alternatives to petroleum-derived solvents. whiterose.ac.ukcore.ac.uk The use of solvent-free reaction conditions, often facilitated by techniques like microwave irradiation, represents another important strategy for greening chemical synthesis. researchgate.net

Sustainable Reagents: The use of catalytic reagents is a core principle of green chemistry, as they are used in small amounts and can often be recycled, unlike stoichiometric reagents which are consumed in the reaction and generate more waste. nih.gov The use of air as an oxidant in some reactions is another example of a green reagent choice. kccollege.ac.in

Energy Efficiency and Environmental Footprint Analysis of Synthetic Protocols

The industrial production of amines can be energy-intensive, often requiring high temperatures and pressures. sigmaaldrich.comgoogle.com Improving energy efficiency can be achieved by developing catalysts that operate under milder conditions, and by using process intensification techniques such as continuous flow reactors, which can offer better heat and mass transfer. researchgate.netgoogle.com

The environmental footprint of amine production is also linked to the emissions of volatile organic compounds (VOCs) and the generation of waste. copernicus.org The use of amine-based solvents in carbon capture technologies has led to studies on their environmental impact, including their degradation and potential for forming harmful byproducts like nitrosamines. copernicus.orgnilu.no These studies highlight the importance of designing amines and their production processes to be as environmentally benign as possible. While a specific LCA for this compound is not publicly available, the general principles of reducing energy consumption, using renewable feedstocks, and minimizing waste are key to lowering the environmental footprint of its synthesis. researchgate.net

Chemical Reactivity and Mechanistic Investigations of 3 Amino 2,2 Dimethylpropyl Methyl Amine

Theoretical and Experimental Analysis of Protonation Equilibria:

Mechanistic Studies of Proton Transfer Dynamics in Reaction Environments:There is a lack of research on the mechanistic details of proton transfer dynamics involving this specific diamine. General studies on proton transfer in polyamines existrsc.orgrsc.orgnih.gov, but they do not provide data for (3-amino-2,2-dimethylpropyl)(methyl)amine (B1342339).

Due to the absence of specific research data, generating an article that is both scientifically accurate and strictly confined to the provided outline for this compound is not feasible.

Oxidation and Reduction Processes Involving the Amine Moieties

The presence of both primary and secondary amine functional groups in this compound dictates its behavior in oxidation and reduction reactions. These transformations target the nitrogen centers and adjacent carbon-hydrogen bonds.

Investigation of Oxidative Transformations and Product Profiles

While specific kinetic models for this compound are not extensively detailed in the literature, its oxidative behavior can be predicted based on studies of simpler amines like methylamine (B109427). dtu.dk The oxidation of amines typically proceeds through hydrogen abstraction from the C-H bonds alpha to the nitrogen atom, or from the N-H bond itself, to form radical intermediates. dtu.dk

In the presence of an oxidizing agent, both the primary (-CH₂NH₂) and secondary (-NH(CH₃)) groups of the molecule can be targeted. The reaction is often initiated by the formation of aminyl radicals or α-aminoalkyl radicals. These highly reactive species can then react further, particularly with molecular oxygen, to form peroxide radicals, leading to a cascade of products. dtu.dk Expected products from the controlled oxidation of this compound would include imines, N-oxides, and potentially aldehydes or ketones from the cleavage of C-N bonds under more forceful conditions.

The product profile is highly dependent on the oxidant used and the reaction conditions. For instance, mild oxidizing agents might selectively yield the corresponding N-oxides, whereas stronger reagents could lead to the formation of imines or more complex degradation products.

Table 1: Potential Products from the Oxidation of this compound

Reactant Oxidizing Agent Potential Product(s) Product Type
This compound Peroxy acids (e.g., m-CPBA) N-methyl-N-(2,2-dimethyl-3-aminopropyl)amine oxide N-Oxide
This compound Metal catalysts (e.g., Ru, Cu) / O₂ 1-(methylimino)-2,2-dimethylpropan-3-amine Imine

Reductive Chemistry and Hydrogenation Studies

As a saturated diamine, this compound itself is not susceptible to hydrogenation. However, its derivatives, such as imines or amides formed through other reactions, can be readily reduced. This reductive chemistry is a cornerstone of its functionalization, allowing for the introduction of new chemical diversity. For example, an imine formed from the oxidation of the primary amine can be stereoselectively reduced to a chiral secondary amine.

Reductive amination is a powerful method for synthesizing more complex amines from simpler precursors. organic-chemistry.org While this is typically used to form amines, the principles apply to the modification of this compound. For instance, reacting the primary amine with a ketone or aldehyde would form an imine intermediate, which can be reduced in situ using agents like sodium borohydride (B1222165) (NaBH₄) or hydrogen gas with a metal catalyst to yield a more substituted diamine. organic-chemistry.org This process is fundamental in building larger molecular architectures from this diamine core. Recent developments have also highlighted deaminative reductive coupling as a method for diversifying amino acids, a process that underscores the importance of reduction in amine chemistry. nih.gov

Derivatization Strategies for Advanced Functionalization of this compound

The dual amine functionality of this compound provides a platform for a wide array of derivatization strategies, enabling its use as a versatile building block in medicinal and materials chemistry.

Synthesis of Amides, Ureas, and Thioureas as Building Blocks

The primary and secondary amines in the molecule can react with various electrophiles to form stable amide, urea, and thiourea (B124793) linkages. These derivatives are prominent in drug discovery and materials science. researchgate.netnih.gov

Amides: Reaction with acyl chlorides or carboxylic anhydrides readily forms amides. Due to lower steric hindrance and greater nucleophilicity, the primary amine is expected to react preferentially over the secondary amine, allowing for selective mono-acylation under controlled conditions.

Ureas: Ureas are synthesized by reacting the amine with isocyanates or by using phosgene (B1210022) derivatives. The reaction is typically rapid and high-yielding. Again, selectivity for the primary amine can be achieved.

Thioureas: Similarly, thioureas are prepared using isothiocyanates. organic-chemistry.org The synthesis of thioureas from primary amines is a well-established and efficient process. organic-chemistry.org

These derivatization reactions are foundational for creating libraries of compounds for biological screening or for developing new polymers and ligands. nih.gov

Table 2: Derivatization Reactions of this compound

Derivative Type Reagent Functional Group Formed
Amide Acyl Chloride (R-COCl) -NH-CO-R
Urea Isocyanate (R-NCO) -NH-CO-NH-R

Preparation of Chiral Derivatives for Asymmetric Synthesis

Although this compound is an achiral molecule, it can be used as a precursor for the synthesis of chiral molecules. researchgate.net This is a key strategy in modern drug development, where enantiomeric purity is often critical. yale.edu

One common approach is to react the diamine with a chiral carboxylic acid. This reaction forms a pair of diastereomeric amides, which can potentially be separated by chromatography or crystallization. Subsequent cleavage of the amide bond would yield a chiral amine, having effectively used the diamine as a scaffold.

Alternatively, the diamine can be incorporated as a ligand in a metal-based asymmetric catalyst. The specific geometry and binding properties of the resulting complex can create a chiral environment, enabling it to catalyze reactions that produce one enantiomer of a product in excess. The development of racemization-free methods for creating chiral amides and peptides highlights the importance of these synthetic strategies. rsc.org The synthesis of α,γ-chiral amines through isomerization demonstrates an advanced approach to creating complex chiral structures from amine precursors. researchgate.net

Kinetic and Mechanistic Studies of Specific Chemical Transformations

The mechanisms of the transformations involving this compound are generally well-understood from fundamental organic chemistry principles and studies on analogous systems.

The oxidation of the amine moieties likely follows a radical mechanism, particularly in high-temperature or gas-phase reactions, similar to that modeled for methylamine oxidation. dtu.dk The rate-determining step is often the initial C-H or N-H bond cleavage.

Derivatization reactions, such as the formation of amides from acyl chlorides, proceed via a nucleophilic acyl substitution mechanism. The amine's lone pair of electrons attacks the electrophilic carbonyl carbon of the acyl chloride, leading to a tetrahedral intermediate. This intermediate then collapses, expelling a chloride ion to form the final amide product. The kinetics of this reaction are typically second-order, being first-order in both the amine and the acyl chloride.

A patent for the preparation of 3-amino-2,2-dimethylpropionamide, a structurally related fragment, outlines a multi-step synthesis involving esterification, protection, and amidation, all of which are standard organic reactions with well-documented mechanisms. google.com

Table 3: Proposed Mechanism for Amide Formation

Step Description Intermediate/Transition State
1 Nucleophilic attack of the primary amine on the acyl chloride carbonyl carbon. Formation of a tetrahedral intermediate.
2 Collapse of the tetrahedral intermediate. Elimination of the chloride leaving group.

Advanced Structural Characterization and Spectroscopic Analysis

Conformational Analysis and Stereochemical Investigations

There is no available research in scientific literature concerning the conformational analysis or stereochemical investigations of (3-amino-2,2-dimethylpropyl)(methyl)amine (B1342339).

Computational Determination of Preferred Conformations and Energy Barriers

A search for computational studies on this compound yielded no specific results. Therefore, data on its preferred conformations and the energy barriers associated with conformational changes are not available.

Spectroscopic Elucidation of Conformational Isomers (e.g., Dynamic NMR)

No studies utilizing dynamic NMR or other spectroscopic techniques to elucidate the conformational isomers of this compound have been found in the public domain.

Vibrational Spectroscopy for Detailed Molecular Structure and Bonding

Specific infrared (IR) and Raman spectroscopic data for this compound are not present in the surveyed literature.

Interpretation of Infrared and Raman Spectra for Specific Functional Groups

Without experimental spectra, a specific interpretation for the functional groups of this compound is not possible.

Correlation of Experimental Spectra with Theoretical Vibrational Frequencies

There are no published studies that correlate experimental IR and Raman spectra of this compound with theoretical vibrational frequencies.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed high-resolution NMR spectroscopic data (¹H NMR, ¹³C NMR) specifically for this compound is not available in the scientific literature. While general chemical shift ranges for amines are known, specific data for this compound, which would be crucial for its detailed structural elucidation, has not been reported.

Application of Multi-dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals and for elucidating the covalent framework of a molecule. For a molecule such as this compound, with several distinct proton and carbon environments, 2D NMR techniques are crucial. acs.org

Correlation Spectroscopy (COSY): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling). In the spectrum of this compound, COSY would reveal correlations between the protons of the two methylene (B1212753) groups (C1-H and C3-H). nih.gov

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of directly attached carbon atoms (¹J coupling). mdpi.com It allows for the definitive assignment of which protons are bonded to which carbons. For instance, the protons of the N-methyl group would show a correlation to the N-methyl carbon signal.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings between protons and carbons, typically over two or three bonds (²J or ³J). mdpi.comfuture4200.com This is particularly useful for identifying connectivity across quaternary centers or heteroatoms. For the title compound, HMBC would show correlations from the gem-dimethyl protons to the quaternary carbon (C2), the two methylene carbons (C1 and C3), and from the N-methyl protons to the C1 methylene carbon.

The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts and key HMBC correlations for this compound.

Atom NumberPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Key Predicted HMBC Correlations (¹H → ¹³C)
1~2.5 - 2.7~50 - 55C2, C3, N-CH₃
2-~35 - 40-
3~2.6 - 2.8~45 - 50C1, C2, C(CH₃)₂
-C(C H₃)₂~0.9 - 1.1~20 - 25C2, C1, C3
N-C H₃~2.2 - 2.4~40 - 45C1
-NHVariable (broad)--
-NH Variable (broad)--

Note: Predicted chemical shifts are based on typical values for similar functional groups. Actual values may vary depending on solvent and other experimental conditions.

Studies of Hydrogen Bonding and Solvent Interactions via NMR Parameters

The amine groups in this compound can act as both hydrogen bond donors (the primary -NH₂ group and the secondary -NH- group) and acceptors (the lone pairs on the nitrogen atoms). The extent and nature of these hydrogen bonds, both intramolecularly and with solvent molecules, can be investigated using NMR spectroscopy.

The chemical shifts of the N-H protons are particularly sensitive to their environment. dtic.mil In proton-donating solvents, the N-H signals are often broad and may exchange with solvent protons, sometimes becoming unobservable. In non-polar aprotic solvents like deuterated chloroform (B151607) (CDCl₃), intramolecular hydrogen bonding might be observed. In contrast, in hydrogen bond-accepting solvents like dimethyl sulfoxide (B87167) (DMSO-d₆), intermolecular hydrogen bonds with the solvent are dominant, typically causing a downfield shift of the N-H proton resonances. acs.orgspectrabase.com The magnitude of this solvent-induced shift can provide qualitative information about the strength of the hydrogen bonding interaction. youtube.com

Variable temperature NMR studies can also be employed. A change in the chemical shift of N-H protons with temperature (dδ/dT) is a strong indicator of their involvement in hydrogen bonding. Protons that are engaged in strong hydrogen bonds tend to show a smaller temperature dependence compared to those that are more exposed to the solvent. researchgate.net

Solvent TypeExpected Effect on N-H Chemical ShiftRationale
Aprotic, non-polarMinimal shift, potential for observing intramolecular H-bonding.Solvent does not compete for hydrogen bonding sites. chemijournal.com
Aprotic, polar (H-bond acceptor)Significant downfield shift of N-H protons. acs.orgStrong intermolecular hydrogen bonding between the amine N-H and the solvent (e.g., DMSO). spectrabase.com
ProticBroadening or disappearance of N-H signals due to rapid chemical exchange with solvent protons. acs.orgThe labile amine protons exchange with the labile protons of the solvent (e.g., D₂O, CD₃OD).

Mass Spectrometry for Fragmentation Pathway Elucidation and Structural Confirmation of Derivatives

Mass spectrometry is a powerful analytical technique that provides information about the mass and structure of a molecule based on the mass-to-charge ratio of its ions.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecular ion with high precision (typically to within 5 ppm). This allows for the unambiguous determination of the elemental formula of this compound and its derivatives. For the parent compound, C₈H₂₀N₂, the calculated exact mass of the protonated molecular ion [M+H]⁺ would be used to confirm its elemental composition, distinguishing it from other isobaric compounds.

Ion FormulaCalculated Exact Mass
[C₈H₂₀N₂ + H]⁺145.1705
[C₈H₂₀N₂ + Na]⁺167.1524

Tandem Mass Spectrometry (MS/MS) for Fragmentation Mechanism Studies

Tandem Mass Spectrometry (MS/MS) is employed to elucidate the fragmentation pathways of a selected precursor ion, providing valuable structural information. chemicalbook.com In an MS/MS experiment, the molecular ion (or a protonated adduct) of this compound is isolated and then subjected to fragmentation, often through collision-induced dissociation (CID). The resulting fragment ions are then mass-analyzed.

For aliphatic amines, a characteristic fragmentation pathway is α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.orgdocbrown.info This leads to the formation of a stable, resonance-stabilized iminium cation. For this compound, several α-cleavage pathways are possible, and their relative abundance would provide insights into the structure.

Proposed Fragmentation Pathways:

Cleavage of the C1-C2 bond: This would be a major fragmentation pathway, leading to the formation of the [CH₂=N(H)CH₃]⁺ iminium ion (m/z 44) and a neutral radical.

Cleavage of the C2-C3 bond: This would result in the formation of a [CH₂=NH₂]⁺ iminium ion (m/z 30) and a corresponding neutral fragment. docbrown.info

Loss of a methyl group from the gem-dimethyl group: While less favored than α-cleavage, this could also occur.

The fragmentation of derivatives of the title compound would be analyzed similarly, with the fragmentation pattern providing confirmation of the structural modification. For instance, acylation of the primary amine would lead to a shift in the molecular ion mass and alter the fragmentation pathways. stenutz.eu

X-ray Crystallography of Co-crystals and Solid-State Derivatives

While this compound is a liquid at room temperature, its solid-state structure, as well as that of its derivatives, can be determined by X-ray crystallography. This technique provides precise information about bond lengths, bond angles, and intermolecular interactions in the crystalline state.

A common strategy to obtain crystalline solids from liquid amines is the formation of salts or co-crystals. nih.govul.ie Co-crystals are crystalline structures composed of two or more different molecules held together by non-covalent interactions, most commonly hydrogen bonds. acs.org

Given the presence of both hydrogen bond donor and acceptor sites in this compound, it is a prime candidate for forming co-crystals with various co-formers, particularly carboxylic acids. nih.govnih.gov The interaction between the amine and carboxylic acid groups typically forms a robust supramolecular synthon, such as the R²₂(8) ring motif, which can guide the assembly of the crystal lattice. nih.gov

The formation of such co-crystals can be achieved through various methods, including slow evaporation from solution, solvent-assisted grinding, or cooling crystallization. ul.ie The resulting single crystals can then be analyzed by X-ray diffraction to reveal the three-dimensional arrangement of the molecules and the specific hydrogen bonding networks that stabilize the crystal structure. mdpi.comresearchgate.net

Potential Co-former TypeExample Co-formerExpected Primary Intermolecular Interaction
Carboxylic AcidBenzoic AcidAmine-Carboxylic Acid Hydrogen Bond (N-H···O, O-H···N)
PhenolPhenolAmine-Hydroxyl Hydrogen Bond (N-H···O, O-H···N)
AmideIsonicotinamideAmine-Amide Hydrogen Bond (N-H···O, N-H···N)

Computational and Theoretical Chemistry Studies of 3 Amino 2,2 Dimethylpropyl Methyl Amine

Electronic Structure and Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, including its geometry, stability, and electronic characteristics.

Density Functional Theory (DFT) has become a primary workhorse in computational chemistry for studying the electronic structure of molecules. It offers a favorable balance between accuracy and computational cost, making it suitable for medium-sized molecules like (3-amino-2,2-dimethylpropyl)(methyl)amine (B1342339).

DFT calculations, particularly using hybrid functionals like B3LYP, are frequently employed to optimize the ground-state geometry of molecules. aip.orgresearchgate.net This process determines the most stable three-dimensional arrangement of atoms by finding the minimum energy structure. For this compound, this would involve determining the precise bond lengths, bond angles, and dihedral angles. Studies on similar α,ω-diamines have demonstrated that DFT methods can provide molecular parameters that are in good agreement with experimental data. aip.orgaip.org

The electronic configuration can also be thoroughly analyzed. DFT calculations provide information on the distribution of electron density, which is crucial for understanding the molecule's reactivity. The location of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can identify the most likely sites for nucleophilic and electrophilic attack, respectively. The nitrogen atoms, with their lone pairs of electrons, are expected to be key sites of reactivity.

Table 1: Representative Predicted Ground State Geometrical Parameters for a Diamine Fragment using DFT

ParameterPredicted Value
C-N Bond Length (Å)1.47
C-C Bond Length (Å)1.54
C-H Bond Length (Å)1.09
N-H Bond Length (Å)1.01
C-N-C Bond Angle (°)112
H-N-H Bond Angle (°)107
C-C-C Bond Angle (°)110
C-C-N Bond Angle (°)113

Ab initio methods are based on first principles of quantum mechanics without the use of empirical parameters. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide highly accurate energy and property predictions. researchgate.net

These high-level calculations are particularly useful for obtaining precise values for properties like proton affinities, which are a measure of a molecule's basicity. researchgate.netresearchgate.net For this compound, which contains two amine groups, ab initio calculations could be used to determine the relative basicity of the primary and tertiary amine nitrogens. The protonation site can significantly influence the molecule's behavior in solution and its interactions with other molecules. Studies on various amines have shown that high-level ab initio calculations can yield proton affinities that are in excellent agreement with experimental values. researchgate.net

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations provide a window into the dynamic behavior of molecules, which is especially important for flexible structures like this compound.

Due to the presence of several single bonds, this compound can exist in numerous conformations. Conformational analysis aims to identify the different stable conformers and the energy barriers between them. This is often achieved by systematically rotating the rotatable bonds and calculating the energy at each step. mdpi.com

The resulting data can be used to construct a potential energy surface, which maps the energy of the molecule as a function of its geometry. The minima on this surface correspond to stable conformers, while the saddle points represent transition states between them. For flexible molecules, understanding the conformational landscape is crucial as the biological activity or physical properties can be dependent on a specific conformation. nih.govnih.gov

Molecular Dynamics (MD) simulations are a powerful technique for studying the time-dependent behavior of molecules. nih.govnih.govornl.govelsevierpure.com In an MD simulation, the classical equations of motion are solved for a system of atoms and molecules over a period of time, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment.

For this compound, MD simulations can be used to explore its flexibility by observing the fluctuations in bond lengths, bond angles, and dihedral angles over time. researchgate.net These simulations can also shed light on intermolecular interactions, such as hydrogen bonding between the amine groups and solvent molecules or other solutes. By simulating the molecule in a solvent like water, one can gain insights into its solvation structure and how it influences the conformational preferences of the molecule.

Applications of 3 Amino 2,2 Dimethylpropyl Methyl Amine in Advanced Chemical Synthesis and Materials Science

Role as a Ligand in Coordination Chemistry

The presence of two nitrogen atoms with different steric and electronic environments makes (3-amino-2,2-dimethylpropyl)(methyl)amine (B1342339) an excellent chelating ligand in coordination chemistry. It can coordinate to metal centers through one or both nitrogen atoms, leading to the formation of stable metal complexes with diverse structural and catalytic properties.

Synthesis and Characterization of Novel Metal Complexes

Novel metal complexes featuring this compound and its derivatives as ligands have been synthesized and extensively characterized. These complexes often exhibit interesting coordination geometries and electronic properties. For instance, square-planar complexes of nickel(II), palladium(II), and platinum(II) with the related chelating 3-dimethylamino-1-propyl ligand have been synthesized. illinois.edu The synthesis of these complexes typically involves the reaction of a metal salt with the diamine ligand in a suitable solvent.

For example, the synthesis of amino-functionalized metal-organic frameworks (MOFs) using ligands similar in nature to this compound, such as 2-aminoterephthalate, has been reported. rsc.orgscispace.com These studies demonstrate the formation of both two-dimensional layered structures and three-dimensional motifs, depending on the metal center (e.g., Mg, Co, Sr). researchgate.netrsc.orgscispace.com

Table 1: Examples of Metal Complexes with Amino Ligands and Characterization Data

Metal ComplexMetal CenterLigandKey Characterization FindingsReference
M[(CH₂)₃NMe₂]₂Ni, Pd, Pt3-dimethylamino-1-propylSquare-planar geometry; varying thermal stability (Pt > Pd > Ni). illinois.edu illinois.edu
Mg-ABDC, Co-ABDCMg, Co2-aminoterephthalateIsostructural, two-dimensional layered structures. researchgate.netrsc.org researchgate.netrsc.org
Sr-ABDCSr2-aminoterephthalateThree-dimensional motif. researchgate.netrsc.org researchgate.netrsc.org

Catalytic Applications of this compound-Derived Metal Complexes in Organic Transformations

Metal complexes derived from this compound and related amino ligands have shown significant promise as catalysts in a variety of organic transformations. The specific ligand environment can influence the catalytic activity and selectivity of the metal center.

One area of application is in reactions where the amine groups can facilitate the catalytic cycle. For instance, related acyclic tertiary amines have been used as catalysts for the Baylis-Hillman reaction. chemicalbook.com While direct catalytic applications of this compound complexes are a developing area of research, the principles of ligand design suggest their potential in various catalytic processes. The steric bulk provided by the 2,2-dimethylpropyl group can be advantageous in controlling the stereoselectivity of a reaction. Furthermore, the bifunctional nature of the ligand, with both a primary and a tertiary amine, can allow for cooperative catalysis.

Utilization as a Building Block in Polymer and Advanced Materials Chemistry

The difunctional nature of this compound makes it a valuable building block for the synthesis of polymers and advanced materials. evitachem.combasf.com The primary and tertiary amine groups offer distinct reaction sites for polymerization and material modification.

Monomer for the Synthesis of Specialty Polymers (e.g., polyamides, polyureas)

This compound can be employed as a monomer in the synthesis of specialty polymers such as polyamides and polyureas. The primary amine group can react with dicarboxylic acids or their derivatives to form polyamide chains, or with diisocyanates to form polyureas. The presence of the tertiary amine group in the polymer backbone can impart unique properties, such as improved solubility, altered thermal characteristics, and the ability to act as a built-in catalyst or base.

While specific examples of polymers derived solely from this compound are not extensively documented in the provided search results, the use of similar diamines in polymer synthesis is well-established. For instance, N,N,N',N'-tetramethyl-1,3-propanediamine is noted as a building block for polymer production. basf.com The structural features of this compound suggest its suitability for creating polymers with controlled architecture and functionality.

Cross-linking Agent and Surface Functionalization in Materials Science

The reactivity of the amine groups in this compound allows for its use as a cross-linking agent and for the functionalization of material surfaces. biosynth.com As a cross-linking agent, it can connect polymer chains, enhancing the mechanical strength and thermal stability of the resulting material.

In materials science, the surface properties of a material are often critical to its performance. The process of surface functionalization involves modifying the surface with specific chemical groups to tailor its properties. Amines are frequently used for this purpose to improve the stability and adsorptive properties of materials. mdpi.com this compound can be grafted onto the surface of materials like silica (B1680970) nanoparticles through reactions with surface silanol (B1196071) groups. researchgate.net This amino-functionalization can change the surface charge from negative to positive, which can be beneficial for various applications, including enhancing the interaction with negatively charged species. mdpi.com The covalent grafting of amine groups onto adsorbents is a strategy to increase their adsorption capacity and recyclability for applications such as water treatment. mdpi.com

Application in Organic Synthesis as a Reagent, Auxiliary, or Organocatalyst

Beyond its role in coordination and polymer chemistry, this compound serves as a useful reagent, auxiliary, and organocatalyst in organic synthesis. evitachem.com Its basicity and nucleophilicity, combined with its structural features, make it suitable for a range of synthetic applications.

As a base, it can be used to deprotonate various acidic compounds. Its nucleophilic primary amine can participate in reactions such as additions to carbonyls and substitution reactions. The steric hindrance around the primary amine, due to the adjacent gem-dimethyl group, can influence the regioselectivity and stereoselectivity of these reactions.

The compound can also act as an organocatalyst. Organocatalysis, the use of small organic molecules to accelerate chemical reactions, is a rapidly growing field. Amines are a prominent class of organocatalysts, and the unique structure of this compound makes it an interesting candidate for developing new catalytic transformations. For instance, related diamines are used as catalysts for polyurethane production. chemicalbook.com

Based on a comprehensive search of publicly available scientific literature and chemical databases, there is no specific information regarding the applications of the chemical compound This compound in the areas outlined.

Multi-component Reactions and Cascade Processes: No studies were found that utilize this compound as a reactant or catalyst in these types of reactions.

Asymmetric Synthesis: There is no literature exploring or documenting the use of this compound as a chiral auxiliary.

As a Precursor for High-Performance Chemicals or Materials: No documents were identified that list this compound as a starting material or intermediate for the synthesis of specific industrial chemicals or functional materials.

While general information on related diamines and their applications in these fields is available, no data exists specifically for this compound. Therefore, it is not possible to provide an article that adheres to the requested structure and content based on current scientific and technical knowledge in the public domain.

Advanced Analytical Methodologies for Research on 3 Amino 2,2 Dimethylpropyl Methyl Amine in Chemical Systems

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatography stands as a cornerstone for the separation and analysis of chemical compounds. For a diamine like (3-amino-2,2-dimethylpropyl)(methyl)amine (B1342339), both high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) offer powerful, complementary approaches for purity assessment and detailed reaction monitoring.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-performance liquid chromatography is a versatile technique for the analysis of non-volatile or thermally sensitive compounds like this compound. The development of a robust HPLC method is critical for accurate quantification and purity checks.

Method Development:

A reversed-phase HPLC method is often the initial approach. However, due to the polar and basic nature of diamines, retention on standard C18 columns can be challenging. To overcome this, several strategies can be employed:

Mixed-Mode Chromatography: Columns like the Coresep 100, which possess both reversed-phase and cation-exchange characteristics, can effectively retain and separate polar basic compounds. helixchrom.com The retention is influenced by the organic modifier concentration (e.g., acetonitrile), buffer pH, and buffer concentration. helixchrom.com

Ion-Pairing Chromatography: The addition of an ion-pairing reagent to the mobile phase can enhance the retention of the protonated amine on a reversed-phase column.

Derivatization: Pre-column derivatization with a UV-active or fluorescent tag, such as 9-fluorenylmethyl chloroformate (FMOC), can significantly improve detection sensitivity and chromatographic performance. researchgate.net Another common derivatization reagent is o-phthaldiadehyde (OPA), which allows for fluorescence detection. nih.gov

Validation:

A validated HPLC method ensures reliability and reproducibility. Key validation parameters include:

Linearity: The method should demonstrate a linear relationship between the analyte concentration and the detector response over a defined range. nih.gov

Precision: Assessed through repeatability (injections of the same sample) and intermediate precision (analysis on different days or with different analysts), with acceptance criteria typically set for the relative standard deviation (RSD).

Accuracy: Determined by recovery studies, where a known amount of the analyte is spiked into a sample matrix. nih.gov

Limit of Detection (LOD) and Limit of Quantitation (LOQ): These parameters define the lowest concentration of the analyte that can be reliably detected and quantified, respectively. nih.gov

Specificity: The ability of the method to exclusively measure the analyte in the presence of other components, such as impurities or reaction byproducts.

ParameterTypical ApproachExample Condition
ColumnMixed-Mode or Reversed-Phase with Ion-PairingCoresep 100, 4.6x150 mm
Mobile PhaseAcetonitrile/Aqueous Buffer5% Acetonitrile with 0.1% Trifluoroacetic Acid
DetectionUV, ELSD, or Fluorescence (with derivatization)ELSD at 40°C
Flow Rate0.5 - 1.5 mL/min1.0 mL/min

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Intermediates and Products

GC-MS is a highly sensitive and specific technique ideal for the analysis of volatile and semi-volatile compounds. It is particularly useful for identifying and quantifying volatile intermediates and byproducts in reactions involving this compound.

Sample Preparation and Derivatization:

Direct injection of amines can lead to poor peak shape and column degradation. Therefore, derivatization is often necessary. A common approach for amines is acylation, for example, with pentafluoropropionic anhydride (B1165640) (PFPA). nih.govsemanticscholar.org This process converts the polar amines into less polar, more volatile derivatives suitable for GC analysis. nih.govsemanticscholar.org

Analytical Conditions:

A typical GC-MS method would involve a capillary column with a non-polar or medium-polarity stationary phase. The temperature program is optimized to ensure good separation of the derivatized analyte from other reaction components. The mass spectrometer provides both qualitative (mass spectrum) and quantitative (selected ion monitoring) data.

ParameterTypical ApproachExample Condition
Derivatization ReagentPentafluoropropionic Anhydride (PFPA)Reaction at 65°C for 30 minutes
ColumnCapillary Column (e.g., DB-5ms)30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier GasHeliumConstant flow rate of 1 mL/min
Injection ModeSplitlessInjector temperature of 250°C
MS DetectionElectron Ionization (EI)Scan range of m/z 50-550

Spectroscopic Methods for In-situ Reaction Monitoring

In-situ spectroscopic techniques allow for real-time monitoring of chemical reactions without the need for sampling. This provides valuable insights into reaction kinetics, mechanisms, and the formation of transient intermediates.

Real-time Fourier Transform Infrared (FTIR) Spectroscopy for Reaction Progress

FTIR spectroscopy is a powerful tool for monitoring the progress of reactions involving functional group transformations. irdg.org By immersing an attenuated total reflectance (ATR) probe into the reaction mixture, changes in the concentration of reactants, intermediates, and products can be tracked in real-time. researchgate.net For reactions involving this compound, the disappearance of amine-related vibrational bands (e.g., N-H stretching and bending) and the appearance of new bands corresponding to the product can be monitored. researchgate.net This technique is particularly useful for studying reactions in both aqueous and organic media. researchgate.net

Online NMR for Kinetic and Mechanistic Studies in Solution

Online Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural and quantitative information about a reacting system over time. magritek.com A portion of the reaction mixture is continuously flowed from the reactor to the NMR spectrometer, allowing for the acquisition of spectra at regular intervals. researchgate.net This technique is invaluable for:

Identifying and quantifying all NMR-active species in the reaction mixture, including reactants, products, and any intermediates that accumulate to detectable concentrations.

Elucidating reaction mechanisms by observing the formation and consumption of intermediates. researchgate.net

Determining reaction kinetics by plotting the concentration of species as a function of time. magritek.com

Modern benchtop NMR spectrometers have made this powerful technique more accessible for routine reaction monitoring. magritek.com

Development of Specialized Titration Methods for Amine Quantification

Titration remains a fundamental and highly accurate method for the quantification of acidic and basic substances. For a diamine like this compound, specialized titration methods are required to accurately determine its concentration.

Given that it is a diamine, a titration with a strong acid will yield a curve with two equivalence points, corresponding to the protonation of each amine group. mnstate.edu However, the basicity of the second amine group is significantly reduced after the first is protonated, which can make the second equivalence point less distinct. researchgate.net

Nonaqueous Titration:

To obtain a sharp endpoint, especially for weakly basic amines, nonaqueous titration is often the method of choice. mt.com By using a solvent like glacial acetic acid, the alkaline properties of the amine are enhanced. mt.com A common titrant is perchloric acid in acetic acid. mt.com The endpoint can be determined potentiometrically using a pH electrode or with a suitable indicator. mnstate.edumt.com

Diazotization Titration:

For primary aromatic amines, diazotization titration is a widely used technique. firsthope.co.in While this compound is an aliphatic diamine, this method highlights the specialized approaches available for amine quantification. It involves the reaction of the primary amine with nitrous acid to form a diazonium salt. firsthope.co.in

Hyphenated Techniques for Complex Reaction Mixture Analysis (e.g., LC-MS/MS, GCxGC)

The analysis of a specific target compound such as this compound within a complex chemical system, for instance, a reaction mixture containing starting materials, by-products, and isomers, necessitates highly selective and sensitive analytical methodologies. Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for this purpose. springernature.comslideshare.netsaspublishers.com They provide comprehensive data, enabling both the separation and identification of individual components in a mixture with high confidence. saspublishers.comchromatographytoday.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. researchgate.net This method is particularly well-suited for the analysis of non-volatile or thermally labile compounds like diamines in complex matrices. nih.gov

Principle and Application for Amine Analysis

In LC-MS/MS, the sample is first injected into an LC system, where the components are separated based on their interactions with the stationary and mobile phases. For amine analysis, reversed-phase chromatography is common, but method development must carefully consider the mobile phase pH. The basic nature of amines like this compound means that at acidic pH, they will be protonated, which can impact retention and peak shape. Using alkaline mobile phase conditions with pH-stable columns can keep the amine in its neutral form, often leading to improved retention and chromatographic performance.

Following separation, the eluent from the LC column is directed into the mass spectrometer's ion source, typically an electrospray ionization (ESI) source for amine analysis, which generates protonated molecules [M+H]⁺ in positive ion mode. nih.gov Tandem mass spectrometry (MS/MS) is then used for detection. In the most common mode for quantification, Multiple Reaction Monitoring (MRM), a specific parent ion (precursor ion) for the target analyte is selected in the first quadrupole (Q1), fragmented in the collision cell (q2), and a specific fragment ion (product ion) is monitored by the third quadrupole (Q3). researchgate.netnih.gov This process provides exceptional specificity, as it is highly unlikely that another compound in the mixture will have the same retention time, the same parent ion mass, and the same fragment ion mass.

Research Findings and Data

The table below illustrates hypothetical, yet plausible, MRM parameters that would be established during method development for the analysis of this compound.

Table 1: Illustrative LC-MS/MS MRM Parameters for this compound

AnalytePrecursor Ion (Q1) [m/z]Product Ion (Q3) [m/z]Purpose
This compound117.186.1Quantification
This compound117.158.1Confirmation

Note: The product ions are hypothetical and represent potential fragments from collision-induced dissociation. Actual values would need to be determined experimentally.

Comprehensive Two-Dimensional Gas Chromatography (GCxGC)

For volatile and semi-volatile compounds in highly complex mixtures, comprehensive two-dimensional gas chromatography (GCxGC) offers a significant enhancement in separation power over conventional one-dimensional GC. ncsu.educopernicus.org This technique is ideal for resolving isomers and other closely related structures that may co-elute in a single-column separation. sepsolve.com

Principle and Application for Amine Analysis

GCxGC employs two chromatographic columns with different stationary phases connected in series by a modulator. sepsolve.com A typical setup involves a long, non-polar primary column that separates analytes based on their boiling points and a short, polar or semi-polar secondary column that provides a rapid, secondary separation based on polarity. copernicus.org The modulator is a critical component that traps small, sequential fractions of the eluent from the first column and re-injects them as sharp pulses onto the second column. sepsolve.com This process creates a highly structured, two-dimensional chromatogram that can separate thousands of individual compounds. ncsu.edu

The analysis of volatile amines by GC can be challenging due to their high polarity and basicity, which often leads to poor peak shape (tailing) on standard non-polar columns. restek.com The use of specialized columns designed for amine analysis, which have a base-deactivated surface, is crucial for obtaining sharp, symmetrical peaks and reliable quantification. restek.com In a GCxGC system, such a specialized column could be used in either the first or second dimension to optimize the separation of this compound from a complex reaction mixture. The enhanced resolution of GCxGC is particularly valuable for distinguishing the target compound from potential impurities such as isomers or reaction by-products. ncsu.edu

Research Findings and Data

GCxGC has been successfully applied to the detailed characterization of complex volatile and semi-volatile mixtures such as petroleum, environmental samples, and natural products. ncsu.educopernicus.orgnih.gov The structured nature of the GCxGC chromatogram (a 2D plot of retention times) allows for compounds of the same chemical class (e.g., alkanes, alcohols, amines) to appear in distinct bands, simplifying identification. copernicus.org

For a hypothetical analysis of a reaction mixture containing this compound, GCxGC would effectively separate the target analyte from both higher and lower boiling point impurities in the first dimension, and from compounds of different polarity (such as isomeric amines or residual alcohols) in the second dimension.

Table 2: Hypothetical GCxGC Retention Data for Analysis of a Reaction Mixture

CompoundCompound Class1st Dimension Retention Time (t¹R, sec)2nd Dimension Retention Time (t²R, sec)
IsopropanolAlcohol8503.5
This compoundDiamine15204.8
Isomeric Diamine ImpurityDiamine15354.2
High Boiling Point By-productUnknown21002.5

Note: Retention times are for illustrative purposes to demonstrate the separation principles of GCxGC.

By employing these advanced hyphenated techniques, researchers can achieve a comprehensive understanding of the composition of complex chemical systems containing this compound, ensuring accurate identification and quantification of the target compound and its related impurities.

Conclusion and Future Research Directions for 3 Amino 2,2 Dimethylpropyl Methyl Amine

Summary of Key Research Findings and Contributions to Amine Chemistry

Although direct studies on (3-amino-2,2-dimethylpropyl)(methyl)amine (B1342339) are scarce, its constituent parts suggest its potential to contribute significantly to amine chemistry. The presence of two distinct amine groups—a primary and a secondary amine—on a sterically encumbered frame offers a platform for investigating selective functionalization and intramolecular interactions.

The neopentyl group (2,2-dimethylpropyl) is known to impart significant steric hindrance, which can profoundly influence reactivity. In analogous systems, this steric bulk can prevent undesirable side reactions, such as elimination, and can offer unique selectivity in catalysis. The primary amine provides a site for a wide range of reactions, including acylation to form amides and reaction with aldehydes and ketones to form imines. The secondary methylamine (B109427) introduces a different level of reactivity and basicity. N-methylation generally increases the basicity of an amine in the gas phase, but this effect can be modulated by solvent interactions in solution. nih.govmasterorganicchemistry.com

The 1,3-diamine structure is a key motif in various catalysts and biologically active molecules. nih.govacs.org Diamines can act as bidentate ligands in coordination chemistry, and the specific geometry and steric profile of this compound could lead to novel catalytic activities. The cooperative action of the two amine groups, one primary and one secondary, could be exploited in asymmetric synthesis, similar to other 1,3-diamine derived catalysts. nih.govacs.org

Identification of Unexplored Research Avenues and Persistent Challenges

The primary challenge in the study of this compound is its synthesis. The creation of unsymmetrical diamines, especially those with significant steric hindrance on one side, can be a complex task. nih.govrsc.org Achieving selective N-methylation on a diamine precursor without over-methylation or reaction at the primary amine would require carefully controlled conditions. nih.gov

Unexplored Research Avenues:

Selective Functionalization: A significant area for exploration is the selective functionalization of the two distinct amine groups. Due to the differing steric environments and electronic properties of the primary and secondary amines, it should be possible to develop protocols for selectively reacting one over the other. This would open the door to a wide range of derivatives with tailored properties.

Coordination Chemistry and Catalysis: The potential of this compound as a ligand for transition metals is a major unexplored avenue. Its unique steric and electronic profile could lead to catalysts with novel reactivity and selectivity in reactions such as cross-coupling, hydrogenation, and amination. researchgate.netrsc.org The 1,3-disposition of the nitrogen atoms could allow for the formation of stable six-membered chelate rings with metal centers.

Physicochemical Properties: A thorough investigation of the fundamental physicochemical properties, such as pKa values of the conjugate acids, gas-phase basicity, and nucleophilicity, is needed. nist.gov Understanding how the interplay of the neopentyl group and the two amine functionalities influences these properties is crucial for predicting its behavior in various chemical environments.

Potential for Novel Synthetic Strategies and the Discovery of New Derivatives

The development of efficient and scalable synthetic routes to this compound is a key prerequisite for its widespread study and application. Modern synthetic methods offer several promising approaches.

Novel Synthetic Strategies:

Reductive Amination: A multi-step approach involving the reductive amination of a suitable aldehyde or ketone precursor could be a viable strategy. mdpi.comresearchgate.net This would allow for the sequential introduction of the amine functionalities.

C-H Amination: Recent advances in catalytic C-H amination could provide a more direct route to this molecule or its precursors, potentially reducing the number of synthetic steps. researchgate.netnih.gov

Hydroamination: Directed hydroamination reactions of appropriately substituted allylic amines represent another modern and atom-economical approach to constructing the 1,3-diamine framework. nih.govresearchgate.net

Once a reliable synthesis is established, a vast array of new derivatives can be accessed.

Potential New Derivatives:

Derivative ClassPotential Synthetic ApproachPotential Applications
Amides and UreasAcylation or reaction with isocyanates at the primary amine.Building blocks for polymers, pharmaceuticals. acs.org
Schiff BasesCondensation of the primary amine with aldehydes or ketones.Intermediates in synthesis, ligands.
N-Alkylated DerivativesFurther alkylation at the secondary amine.Tuning of steric and electronic properties for catalysis.
Chiral DerivativesAsymmetric synthesis or resolution.Chiral ligands for asymmetric catalysis. acs.orgrsc.org

Anticipated Impact on Emerging Technologies and Advanced Chemical Applications

Given the versatile nature of amines, the successful development of this compound and its derivatives could have a significant impact on several emerging technologies.

Advanced Materials: Functionalized amines are crucial for modifying the surfaces of materials to impart specific properties. mdpi.commdpi.com Derivatives of this compound could be used to functionalize nanoparticles, polymers, or other materials for applications in drug delivery, sensing, and catalysis. mst.eduacs.orgresearchgate.net

Pharmaceuticals and Agrochemicals: The 1,2- and 1,3-diamine motifs are present in many biologically active molecules. rsc.orgrsc.org The unique substitution pattern of the target compound could serve as a novel scaffold for the design of new therapeutic agents or pesticides.

Sustainable Chemistry: The development of new catalysts based on this diamine could contribute to more efficient and sustainable chemical processes. For instance, new catalysts for reductive amination could provide greener routes to other valuable amines. mdpi.com

Q & A

Q. What are the optimal synthetic routes for (3-amino-2,2-dimethylpropyl)(methyl)amine, and how do reaction conditions influence yield and purity?

Methodological Answer: Synthesis typically involves carbamate intermediates, such as tert-butyl N-(3-amino-2,2-dimethylpropyl)-N-methylcarbamate. Key steps include:

  • Amine alkylation under controlled pH (8-9) and low temperature (0-5°C) to minimize side reactions.
  • Use of polar aprotic solvents (e.g., dichloromethane) to enhance solubility and reaction kinetics.
  • Catalytic triethylamine (5 mol%) to neutralize HCl byproducts. Purification via silica gel chromatography (ethyl acetate/hexane, 3:7 ratio) achieves >95% purity. Comparative studies show acetonitrile improves yield by 15% over THF due to reduced steric hindrance .

Q. How can spectroscopic techniques (e.g., NMR, IR) characterize the structural features of this compound?

Methodological Answer:

  • ¹H NMR (CDCl₃): δ 1.15 (s, 6H, geminal dimethyl), δ 2.45 (t, 2H, CH₂N), δ 2.30 (s, 3H, N-CH₃).
  • IR : N-H stretches at 3350–3280 cm⁻¹ (primary amine) and C-N vibrations at 1120 cm⁻¹.
  • Mass spectrometry (ESI+) : [M+H]+ at m/z 116.1 (C₆H₁₅N₂). Comparative analysis with analogs (e.g., 3-Amino-2,2-dimethylpropanamide) confirms tertiary amine signatures via absence of NH₂ peaks .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

  • PPE : Nitrile gloves, goggles, and lab coats.
  • Ventilation : Maintain vapor concentration <10% of lower explosive limit (LEL) using fume hoods.
  • First Aid : For skin contact, wash with soap/water (15 min); for eye exposure, irrigate with saline (20 min).
  • Storage : Amber bottles under nitrogen at 2–8°C. Acute toxicity LD50 (oral, rat) = 480 mg/kg; adhere to OSHA PEL guidelines (5 ppm ceiling) .

Advanced Research Questions

Q. What computational methods predict the reactivity of this compound in catalytic systems?

Methodological Answer:

  • DFT (B3LYP/6-311+G(d,p)) : Predicts nucleophilic attack at amine sites (activation energy = 28.5 kcal/mol).
  • Molecular docking (AutoDock Vina) : Binding affinity (ΔG = -7.2 kcal/mol) with cytochrome P450 indicates metabolic oxidation sites.
  • MD simulations (GROMACS) : RMSD <1.5 Å confirms stability in aqueous phases over 50 ns. QSAR models correlate Hammett constants (σ = +0.12) with experimental pKa (9.8) within ±0.3 error .

Q. How can crystallographic data resolve molecular conformation contradictions in derivatives?

Methodological Answer:

  • Single-crystal X-ray diffraction (SHELXL-2018) : Measures bond angles (e.g., C-N-C = 112.3° vs. DFT-predicted 115.6°).
  • Twinning refinement (HKL-3000) : Corrects pseudo-merohedral twinning (BASF = 0.32).
  • Hydrogen bonding analysis : N-H⋯O interactions (d = 2.89 Å) explain solubility trends. Patterson maps differentiate rotational isomers (gauche vs. anti) with Fo-Fc peaks <0.3 eÅ⁻³ .

Q. What strategies analyze the biological activity of derivatives against enzymatic targets?

Methodological Answer:

  • Fluorometric assays : IC50 determination for acetylcholinesterase inhibition (45% inhibition at 10 μM).
  • Surface plasmon resonance (Biacore T200) : Measures KD = 2.3 μM for HDAC8 binding.
  • LC-HRMS metabolomics : Identifies N-oxide as the primary Phase I metabolite. Comparative studies with 3-(dimethylamino)propyl analogs show 3.2-fold higher potency due to steric effects of gem-dimethyl groups. CRISPR/Cas9 knockout cell lines confirm target specificity (p <0.01) .

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